molecular formula C16H14Br2O4 B14348840 1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one CAS No. 94632-33-4

1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one

Cat. No.: B14348840
CAS No.: 94632-33-4
M. Wt: 430.09 g/mol
InChI Key: HUFLUSFFAITSTG-UHFFFAOYSA-N
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Description

1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one is a chemical compound characterized by the presence of two bromine atoms, two methoxy groups, and a hydroxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one typically involves the bromination of 2-methoxyphenyl derivatives followed by the formation of the hydroxyethanone moiety. One common method involves the use of ammonium bromide and oxone as reagents to achieve the bromination of secondary alcohols . The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes and epoxides.

    Reduction: De-brominated derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyethanone moiety can act as a reactive site for further chemical modifications .

Properties

CAS No.

94632-33-4

Molecular Formula

C16H14Br2O4

Molecular Weight

430.09 g/mol

IUPAC Name

1,2-bis(5-bromo-2-methoxyphenyl)-2-hydroxyethanone

InChI

InChI=1S/C16H14Br2O4/c1-21-13-5-3-9(17)7-11(13)15(19)16(20)12-8-10(18)4-6-14(12)22-2/h3-8,15,19H,1-2H3

InChI Key

HUFLUSFFAITSTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)C2=C(C=CC(=C2)Br)OC)O

Origin of Product

United States

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